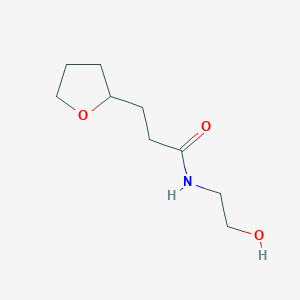
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide: is an organic compound characterized by the presence of a hydroxyethyl group and a tetrahydrofuran ring attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of 2-hydroxyethylamine with 3-(tetrahydrofuran-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group in n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: : In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the tetrahydrofuran ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)butanamide: Similar structure with an additional carbon in the backbone.
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)pentanamide: Similar structure with two additional carbons in the backbone.
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)hexanamide: Similar structure with three additional carbons in the backbone.
Uniqueness: : n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its relatively simple synthesis and versatile reactivity make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO3/c11-6-5-10-9(12)4-3-8-2-1-7-13-8/h8,11H,1-7H2,(H,10,12) |
Clave InChI |
CVGYDPQPKUOBTR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
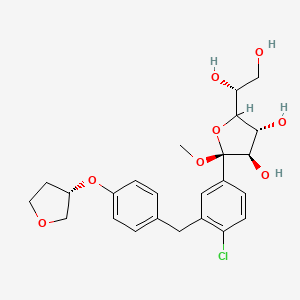
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
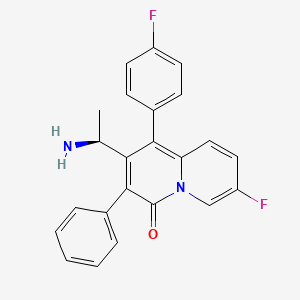
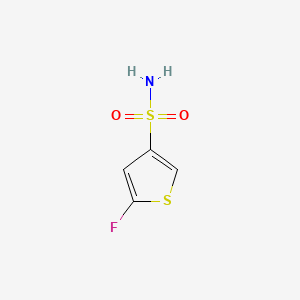
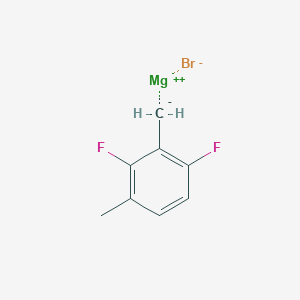
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
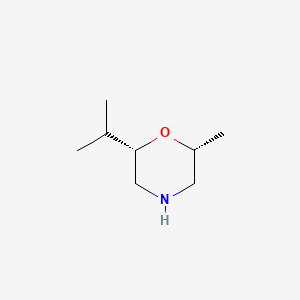
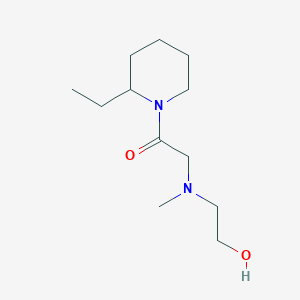

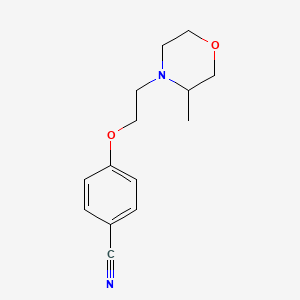
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)


